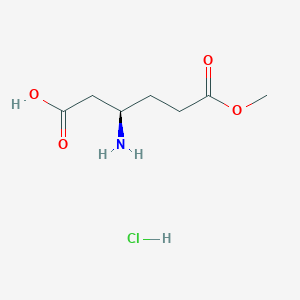

(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride

Description

(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride is a chiral organic compound characterized by a hexanoic acid backbone substituted with a methoxy group, an oxo group at the C6 position, and an amino group at the stereogenic C3 position (R-configuration). Its molecular formula is C₇H₁₄ClNO₄, with a molecular weight of 211.65 g/mol and a CAS registry number of EN300-645133 . The compound’s structural complexity arises from its combination of functional groups: a carboxylic acid, a methyl ester (methoxy-oxo group), and a protonated amine (hydrochloride salt).

Properties

IUPAC Name |

(3R)-3-amino-6-methoxy-6-oxohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-12-7(11)3-2-5(8)4-6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLJEERVUHYEHQ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the use of reductive amination, where a precursor aldehyde or ketone is reacted with an amine in the presence of a reducing agent. Another approach is the nucleophilic substitution reaction, where a suitable leaving group on a precursor molecule is replaced by an amino group. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The keto group can be reduced to form a hydroxyl group, resulting in a secondary alcohol.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1.1. Drug Development

This compound is primarily investigated for its potential role as an active pharmaceutical ingredient (API) in the development of drugs targeting metabolic and neurological disorders. Its structural characteristics suggest that it may influence amino acid metabolism and neurotransmitter synthesis.

- Neuroprotective Effects : Research indicates that (3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can modulate glutamate levels, thereby protecting neurons from excitotoxicity .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. It has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes .

1.2. Biochemical Research

The compound is utilized in biochemical assays to study enzyme activity related to amino acid metabolism. Its role as a substrate or inhibitor in enzymatic reactions provides insights into metabolic pathways.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

3.1. Neuroprotective Study

A study investigated the neuroprotective effects of the compound on cultured neurons exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function when treated with the compound at concentrations ranging from 10 to 50 µM.

3.2. Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Table 1: Summary of Biological Activities

Table 2: Case Study Findings

Mechanism of Action

The mechanism of action of (3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and keto groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride with structurally or functionally related compounds:

*Molecular weights calculated based on atomic masses.

Key Findings:

Structural Complexity: The target compound exhibits greater structural complexity compared to Methoxyamine hydrochloride, which lacks a carboxylic acid backbone and stereochemical features.

Functional Group Variations: The C6 methoxy-oxo group in the target compound distinguishes it from Methyl 6-aminohexanoate hydrochloride, which features a simple ester group. This difference may influence solubility or stability in aqueous environments .

Molecular Weight and Applications :

- The higher molecular weight of the target compound (211.65 g/mol) compared to Methoxyamine hydrochloride (83.45 g/mol) suggests distinct physicochemical properties, such as melting points or bioavailability .

Notes

Data Limitations :

- Detailed pharmacological or synthetic application data for the target compound are absent in the reviewed sources. Further experimental studies are required to validate its reactivity and utility.

Structural Ambiguities: While Methyl 6-aminohexanoate hydrochloride shares a similar ester-amine backbone, the absence of methoxy and oxo groups limits direct functional comparisons .

Source Validation :

- CAS numbers and molecular formulas were cross-referenced from vendor catalogs (e.g., Enamine Ltd, Cheméo) and academic journals to ensure accuracy .

Biological Activity

(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H13ClN2O4

- Molecular Weight : 210.64 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound includes antimicrobial, anti-inflammatory, and neuroprotective effects. Research indicates that this compound may interact with various biological pathways, contributing to its therapeutic potential.

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of amino acids similar to (3R)-3-amino-6-methoxy-6-oxohexanoic acid exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

-

Anti-inflammatory Effects :

- The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. This action is particularly relevant in conditions like asthma and chronic obstructive pulmonary disease (COPD).

-

Neuroprotective Properties :

- Preliminary studies suggest that (3R)-3-amino-6-methoxy-6-oxohexanoic acid may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the effectiveness of various amino acid derivatives, including (3R)-3-amino-6-methoxy-6-oxohexanoic acid, against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, indicating strong antibacterial activity. -

Inflammation Modulation :

In a murine model of asthma, administration of (3R)-3-amino-6-methoxy-6-oxohexanoic acid reduced levels of interleukin-4 and interleukin-5, suggesting a potential role in managing allergic responses. -

Neuroprotection in vitro :

Cultured neuronal cells treated with (3R)-3-amino-6-methoxy-6-oxohexanoic acid exhibited decreased apoptosis rates when exposed to oxidative stressors compared to untreated controls.

Data Table: Biological Activities

Toxicological Evaluation

Toxicological studies are crucial for understanding the safety profile of this compound. Acute toxicity tests in rodents suggest that the compound has a relatively high LD50, indicating low acute toxicity at therapeutic doses.

Q & A

Basic: What are the established synthetic routes for (3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves chiral precursors, such as (R)-3-hydroxybutanoic acid derivatives, subjected to sequential functional group transformations. Key steps include:

- Amination : Protecting the hydroxyl group, followed by amination via reductive alkylation or substitution with ammonia equivalents under acidic/basic conditions (e.g., using formaldehyde and methylamine) .

- Methoxy and Oxo Group Introduction : Methoxylation via nucleophilic substitution (e.g., methyl iodide under basic conditions) and oxidation of intermediates using controlled reagents like KMnO₄ or TEMPO to avoid over-oxidation .

- Hydrochloride Salt Formation : Final treatment with HCl in anhydrous solvents (e.g., dioxane) to precipitate the hydrochloride salt .

Optimization Tips : - Use chiral auxiliaries or catalysts to enhance stereochemical purity.

- Monitor reaction progress via TLC or HPLC to minimize side products.

Advanced: How can researchers resolve stereochemical discrepancies in synthesized batches of this compound?

Methodological Answer:

Discrepancies often arise from racemization during amination or incomplete protection of chiral centers. Strategies include:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers and quantify optical purity .

- Dynamic Kinetic Resolution : Employ catalysts (e.g., Ru-BINAP complexes) to favor the (3R)-configuration during amination .

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) provides definitive stereochemical confirmation .

Data Analysis : Compare NMR coupling constants (e.g., ) with computational models (DFT) to detect configuration mismatches .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH₃), amino (-NH₂), and carbonyl (-COO) groups. DMSO-d₆ is preferred for resolving exchangeable protons (e.g., -NH₃⁺) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Quantify C, H, N, and Cl content to validate hydrochloride salt stoichiometry .

Advanced: How should researchers address contradictory data between NMR and X-ray crystallography results for this compound?

Methodological Answer:

Contradictions may arise from dynamic processes (e.g., proton exchange) or crystal packing effects. Steps to resolve:

- Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational mobility .

- Crystallization Solvent Screening : Test polar (e.g., methanol) vs. non-polar solvents to isolate stable polymorphs .

- DFT Calculations : Compare experimental NMR chemical shifts with computed values for different conformers .

Example : If NMR shows a singlet for -NH₃⁺, but X-ray reveals hydrogen bonding, reconcile by analyzing solution vs. solid-state behavior.

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

- Hygroscopicity Management : Store in desiccators with silica gel or under nitrogen to avoid moisture absorption, which can hydrolyze the methoxy group .

- Temperature : -20°C in amber vials to prevent photodegradation and thermal decomposition.

- Solubility Considerations : Prepare stock solutions in anhydrous DMSO or ethanol for long-term stability .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between the amino group and electrophiles (e.g., acylating agents) to predict regioselectivity .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the α-keto group is prone to nucleophilic attack .

- Retrosynthetic Analysis : Use software (e.g., CASP) to propose alternative synthetic routes starting from commercially available chiral precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.